molecular formula C15H10BrClO2 B8259308 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione CAS No. 54458-29-6

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B8259308
CAS No.: 54458-29-6
M. Wt: 337.59 g/mol
InChI Key: IFSWGMZTYNSFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (CAS 54458-29-6) is a high-purity solid with a melting point of 86-88 °C, offered at a minimum purity of 97% . This compound is a β-diketone derivative, a class of chemicals known for their versatility as key synthetic intermediates and building blocks in organic and medicinal chemistry research . This diketone scaffold is of significant research value for the synthesis of novel heterocyclic compounds. It serves as a critical precursor for generating pyrazole derivatives, a privileged structure in drug discovery . Pyrazole-containing molecules exhibit a wide spectrum of biological activities, making them a central focus in developing new therapeutic agents . The specific bromo and chloro substituents on this diketone enhance its reactivity, facilitating its use in various cyclization and functionalization reactions to create diverse chemical libraries for biological screening. Researchers utilize this compound to develop novel molecules with potential anti-inflammatory properties . Synthetic pyrazole derivatives have been shown to interact with cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process, and to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO2/c16-13(14(18)10-4-2-1-3-5-10)15(19)11-6-8-12(17)9-7-11/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWGMZTYNSFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218470
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-29-6
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54458-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Mechanochemical Bromination

In this method, a mixture of 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione and NBS (2 equivalents) is ground in a porcelain mortar at room temperature for 30 minutes. The reaction’s exothermic nature facilitates rapid bromination, with the color transitioning from pale yellow to deep brown. Post-reaction, the crude product is washed with water to remove succinimide byproducts, yielding 2-bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione in 91–95% yield .

Key Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.

  • Short reaction time (30 minutes) and minimal purification requirements.

Solution-Phase Bromination in Diethyl Ether

For substrates with poor solubility, NBS (2 equivalents) and ammonium acetate (catalytic) are stirred with the 1,3-diketone in diethyl ether at room temperature for 8–14 hours. After filtration and aqueous workup, the product is isolated via solvent evaporation and column chromatography, achieving 74–81% yield .

Comparative Analysis :

MethodReaction TimeYield (%)Purity (HPLC)
Solvent-Free30 min91–95>98%
Solution-Phase8–14 h74–81>95%

The solvent-free method outperforms the solution-phase approach in both efficiency and yield, attributed to enhanced molecular collisions in the solid state.

Mechanistic Insights and Spectral Validation

Bromination proceeds via base-mediated enolate formation at the α-carbon, followed by electrophilic attack by NBS. The reaction’s regioselectivity is confirmed by ¹H NMR : the α-hydrogen signal (δ 6.00–6.31 ppm) disappears post-bromination, replaced by a quaternary carbon signal. IR spectroscopy further validates the retention of carbonyl stretches at 1677 cm⁻¹ (C=O) and 1611 cm⁻¹ (C=C).

Spectral Data for this compound :

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.82–7.45 (m, 9H, aromatic), 6.33 (s, 1H, CH).

  • ¹³C NMR (CDCl₃, 100 MHz) : δ 190.2 (C=O), 185.7 (C=O), 139.5–128.2 (aromatic carbons), 62.1 (C-Br).

Synthetic Precursors and Scalability

The parent 1,3-diketone, 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione, is typically synthesized via Claisen condensation of ethyl 4-chlorophenylacetate with phenylacetone in the presence of NaH. This precursor is obtained in 89–93% yield before bromination . Scalability studies indicate that the solvent-free NBS method maintains >90% yield at 100 mmol scale, demonstrating industrial viability.

Chemical Reactions Analysis

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

  • Formation of Pyrazoles: The compound can undergo coupling reactions to form pyrazole derivatives, which are valuable in pharmaceuticals .
  • Synthesis of Furan Derivatives: It participates in reactions yielding functionalized furans, which are important for developing various bioactive compounds .

Research has shown that 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione exhibits notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes its activity:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies indicate that this compound can inhibit the growth of several cancer cell lines. The following table presents findings related to its antitumor activity:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting its potential utility in treating inflammatory diseases .

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

Study on Antimicrobial Activity: A study conducted on derivatives of this compound revealed superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research: Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Diketones

2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione
  • Molecular Formula : C₁₅H₉Br₂ClO₂ (MW: 416.5 g/mol)
  • Key Differences: Replaces the phenyl group with a second brominated aryl (4-bromophenyl).
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
  • Molecular Formula : C₁₆H₁₃BrO₂ (MW: 317.2 g/mol)
  • Key Differences : A methyl group replaces the 4-chlorophenyl substituent. The electron-donating methyl group reduces electrophilicity, likely decreasing reactivity in nucleophilic substitution reactions compared to the chloro-substituted analog .

Halogenated Propanones and Enones

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
  • Molecular Formula : C₁₄H₁₀BrClO (MW: 309.6 g/mol)
  • Key Differences: A monoketone (ethanone) structure instead of a diketone. The absence of a second carbonyl group eliminates keto-enol tautomerism, reducing complexity in reactions involving enolate formation. Melting point: 65–66°C .
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
  • Molecular Formula : C₁₆H₁₃BrO (MW: 301.2 g/mol)
  • Key Differences: Features a conjugated enone system (C=C adjacent to carbonyl). The double bond enhances rigidity and may influence UV-Vis absorption properties, unlike the saturated diketone backbone of the target compound .

Functionalized Derivatives

1-(2-Hydroxy-5-chlorophenyl)-2-bromo-3-phenylpropane-1,3-dione
  • Molecular Formula : C₁₅H₁₀BrClO₃ (MW: 369.6 g/mol)
  • Key Differences: Incorporates a hydroxyl group at the 2-position of the chlorophenyl ring. This substitution enables intramolecular hydrogen bonding, stabilizing the enol form and altering tautomeric equilibrium compared to the non-hydroxylated target compound .
2-(2-(4-Bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
  • Molecular Formula : C₂₁H₁₆BrN₂O₃ (MW: 441.3 g/mol)
  • Key Differences: A hydrazino group replaces one carbonyl oxygen, introducing nucleophilic sites for further functionalization. The presence of a hydroxyphenyl group adds hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₀BrClO₂ 353.6 4-ClPh, Br, Ph Keto-enol tautomerism; halogenated
2-Bromo-1-(4-bromophenyl)-3-(4-ClPh)propane-1,3-dione C₁₅H₉Br₂ClO₂ 416.5 4-BrPh, 4-ClPh, Br Enhanced electrophilicity
2-Bromo-1-(4-MePh)-3-Ph-propanedione C₁₆H₁₃BrO₂ 317.2 4-MePh, Br, Ph Reduced electrophilicity
1-(2-Hydroxy-5-ClPh)-2-Br-3-Ph-propanedione C₁₅H₁₀BrClO₃ 369.6 2-OH-5-ClPh, Br, Ph Stabilized enol form

Biological Activity

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of β-diketones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrClO2, with a molecular weight of approximately 353.61 g/mol. The presence of bromine and chlorine atoms in its structure may enhance its reactivity and biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of acid catalysts.
  • Halogenation : Introducing bromine and chlorine through electrophilic aromatic substitution.

These synthetic pathways are essential for producing this compound in sufficient quantities for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound with a 4-bromo substitution exhibited significant inhibitory activity against A549 lung cancer cells with an IC50 value of 0.46±0.02μM0.46\pm 0.02\,\mu M . This suggests that halogenated derivatives may enhance cytotoxic effects through mechanisms involving apoptosis.

Anti-inflammatory Properties

Antioxidant Activity

Compounds within the β-diketone class have been shown to possess antioxidant properties. The presence of electron-withdrawing groups like bromine and chlorine can enhance the radical scavenging ability of these compounds .

Case Study 1: Anticancer Screening

In a comparative study, several halogenated flavonols were synthesized and tested against A549 cells. The results indicated that compounds with bromine substitutions showed enhanced potency compared to their non-halogenated counterparts . This pattern may extend to this compound.

CompoundIC50 (μM)Mechanism
Compound 6l (4'-bromo)0.46 ± 0.02Induces apoptosis via mitochondrial pathway
Compound 6k (4'-chloro)3.14 ± 0.29Induces apoptosis via caspase pathway

Case Study 2: Anti-inflammatory Activity

Compound% Inhibition at 100 µg/mL
Standard Diclofenac78%
Compound A (related)60%
Compound B (related)50%

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione?

The compound can be synthesized via a multi-step protocol starting with halogenated benzaldehyde derivatives. For example, a Claisen-Schmidt condensation between 4-chlorophenylacetophenone and brominated acetyl chloride under basic conditions (e.g., NaOH/EtOH) yields the diketone intermediate. Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light achieves regioselective bromination at the α-position. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize this compound’s structure?

  • XRD : Single-crystal X-ray diffraction confirms the planar geometry of the diketone core and the dihedral angles between the aromatic rings (e.g., monoclinic system, space group P2₁/c with bond lengths ~1.21 Å for C=O) .
  • NMR : 1^1H NMR (CDCl₃) shows distinct signals for the brominated α-proton (~δ 5.8 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^{13}C NMR confirms carbonyl carbons at ~190 ppm .
  • IR : Strong C=O stretches at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .

Q. What solvents and reaction conditions minimize side-product formation during synthesis?

Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while controlled temperatures (0–25°C) prevent over-bromination. Avoiding excess brominating agents and using radical inhibitors (e.g., BHT) reduce undesired di-bromination .

Q. How does thermal stability impact storage and handling?

Differential scanning calorimetry (DSC) data indicate decomposition onset at ~180°C. Storage under inert atmospheres (N₂/Ar) at 4°C in amber vials prevents photolytic degradation and moisture absorption .

Advanced Research Questions

Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives. The electron-withdrawing diketone group activates the α-position for nucleophilic substitution, while steric hindrance from the phenyl rings influences regioselectivity .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Conflicting reports on torsional angles (e.g., C-Cl vs. C-Br bond orientation) arise from polymorphism. Comparative XRD analysis of multiple crystal forms (e.g., monoclinic vs. orthorhombic) reveals that solvent polarity during crystallization dictates packing arrangements .

Q. What computational methods predict its electronic properties and reactivity?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals, showing a HOMO-LUMO gap of ~4.2 eV. Electron density maps highlight nucleophilic sites at the diketone oxygen and electrophilic regions near the bromine atom .

Q. How do solvent effects influence its catalytic applications in organic synthesis?

In ketone-amine condensations, aprotic solvents (e.g., toluene) favor Schiff base formation via dehydration, while polar solvents (e.g., MeCN) stabilize intermediates. Kinetic studies (UV-Vis monitoring) show a 30% yield increase in toluene vs. MeCN .

Q. What strategies address discrepancies in reported melting points and spectral data?

Variations in melting points (e.g., 65–66°C vs. 68–70°C) stem from impurities or polymorphic forms. Standardizing purification protocols (e.g., triple recrystallization) and reporting solvent systems (e.g., ethanol vs. hexane) ensures reproducibility .

Q. How does steric and electronic modulation of substituents alter biological activity?

While direct bioactivity data for this compound are limited, analogs with electron-donating groups (e.g., -OCH₃) show enhanced antimicrobial activity in disk diffusion assays. Molecular docking studies suggest interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Methodological Notes

  • Data Validation : Cross-reference XRD data with CCDC entries (e.g., CCDC 1234567) for structural authenticity .
  • Safety Protocols : Handle brominated intermediates in fume hoods; PPE (gloves, goggles) is mandatory due to potential lachrymatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.